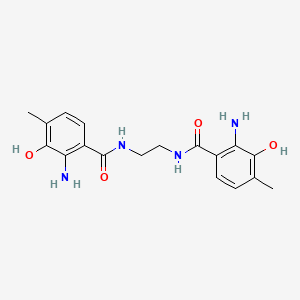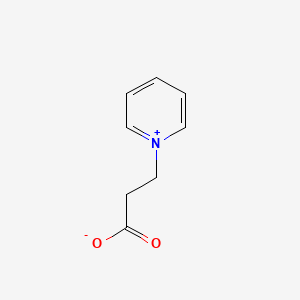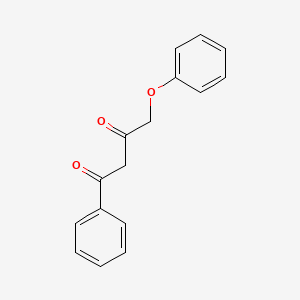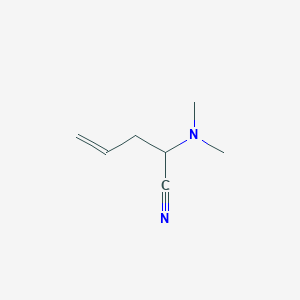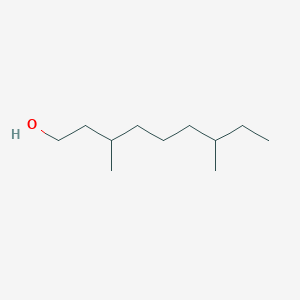
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- involves multiple steps, starting from simpler aromatic compounds. The key steps typically include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Oxirene Ring: This step often involves epoxidation reactions using peracids or other oxidizing agents.
Functionalization: The hydroxymethyl and methyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirene ring to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
科学研究应用
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenanthrol: A related compound with a similar phenanthrene core but different functional groups.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with different ring structures and properties.
Uniqueness
Benzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,11c-tetrahydro-6-(hydroxymethyl)-11-methyl- is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
| 82085-46-9 | |
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
12-(hydroxymethyl)-19-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O4/c1-9-10-4-2-3-5-11(10)14(8-21)12-6-7-13-16(15(9)12)19-20(24-19)18(23)17(13)22/h2-7,17-23H,8H2,1H3 |
InChI 键 |
AFDIRQUMTLDWDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=C2C5C(O5)C(C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


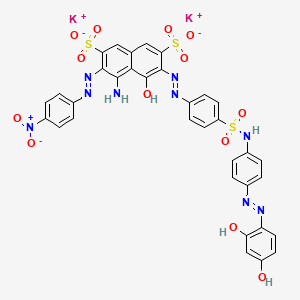
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/no-structure.png)
